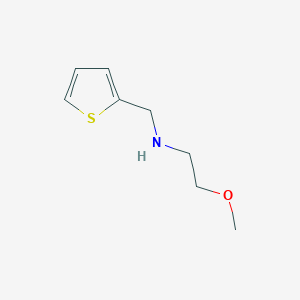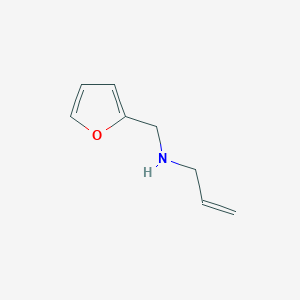
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Übersicht
Beschreibung
The compound of interest, 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as pharmaceutical agents due to their structural similarity to natural compounds that are integral to biological systems.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid, a related compound, involves the interaction of an amino-quinoline ester with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid to yield the tricyclic quinoline system . Similarly, the synthesis of 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)quinolines involves the reaction of 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid . These methods highlight the typical approaches in quinoline synthesis, which may include nucleophilic substitution, cyclization, and hydrolysis steps.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their chemical and biological properties. The study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, a compound structurally similar to our compound of interest, reveals the use of computational methods such as Gaussian09 software package to optimize the molecular structure and vibrational frequencies . The analysis of HOMO and LUMO is used to determine charge transfer within the molecule, and the stability of the molecule is assessed through hyper-conjugative interactions and charge delocalization using NBO analysis .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis process often involves reactions such as nucleophilic substitution, where a chlorine atom might be replaced by another functional group, or cyclization reactions to form more complex ring systems . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the quinoline ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The molecular docking studies of similar quinoline derivatives suggest that these compounds can form stable complexes with biological targets, indicating their potential as bioactive molecules . The electronic properties, such as HOMO-LUMO gap, also give insights into the reactivity and possible interactions of these compounds with other molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Quinoline-4-carboxylic acid derivatives have been synthesized using both microwave-irradiated and conventional heating methods. These compounds, including variations like 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, have demonstrated significant anticancer activity in various carcinoma cell lines. Their efficacy was compared with standard drugs like doxorubicin and methotrexate, showing more potency in many cases. These findings suggest potential applications in cancer treatment and drug design (Bhatt, Agrawal, & Patel, 2015).
Novel Compound Synthesis
- A general three-step one-pot synthesis method for novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives has been developed. These new compounds, derived from easily available starting materials, are promising for further development in medicinal chemistry, indicating potential applications in drug discovery and design (Li, Wang, & Zou, 2017).
Practical Large-Scale Synthesis
- Practical and scalable synthesis methods for compounds like rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester have been established. Such developments are crucial for manufacturing pharmaceuticals at an industrial scale, making them more accessible for clinical use (Bänziger et al., 2000).
Fluorescence and Photophysical Properties
- Quinoline derivatives have been studied for their fluorescence properties, particularly as efficient fluorophores. These compounds are utilized in biochemistry and medicine for studying various biological systems, indicating their relevance in diagnostic and research applications (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Activity
- Some quinoline derivatives, including those similar to 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, have been synthesized and evaluated for antimicrobial properties. They showed promising results against various microorganisms, suggesting their potential in developing new antimicrobial agents (Kumar et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUKMVSZQUJNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208279 | |
| Record name | 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
897560-14-4 | |
| Record name | 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897560-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)


![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)


